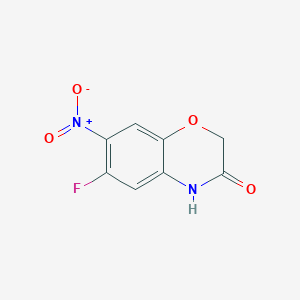

6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Descripción

Propiedades

IUPAC Name |

6-fluoro-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDKYNXGCODEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nitro Ether Alkylation and Reduction

One common route involves:

- Preparation of nitro ethers by alkylation of potassium nitrophenoxides with 2-bromoesters.

- Subsequent reduction of the nitro group using iron/acetic acid or zinc/ammonium chloride to yield the corresponding amino benzoxazinones.

- Final cyclization to form the benzoxazinone ring.

This method is notable for moderate yields and is adaptable to fluoro-substituted nitrophenols.

Palladium-Catalyzed Hydrogenation of Nitro Precursors

A documented method for related compounds (e.g., 6-amino-5-fluoro-2H-1,4-benzoxazin-3-one) involves:

- Dissolving methyl 4-amino-5-fluoro-2-nitrophenoxyacetate in ethanol.

- Adding 10% palladium on carbon catalyst.

- Introducing hydrogen gas at room temperature to reduce the nitro group.

- Removing the catalyst and concentrating the solution to isolate the benzoxazinone product.

This hydrogenation step is critical for converting nitro groups to amino groups, a precursor step for benzoxazinone formation.

One-Pot Copper-Catalyzed Cascade Synthesis

A highly efficient and modern approach is the copper(I)-catalyzed one-pot cascade reaction involving:

- Coupling of o-halophenols (fluoro- and nitro-substituted) with 2-halo-amides.

- The reaction proceeds under nitrogen atmosphere in solvents like dioxane.

- This method yields various 2H-1,4-benzoxazin-3-(4H)-ones with good to excellent yields.

- The process is versatile, allowing diversity in substituents, including fluorine and nitro groups.

Synthesis via Reaction of 2-Aminophenol with Chloroacetyl Chloride

Another classical method involves:

- Reacting 2-aminophenol derivatives with chloroacetyl chloride in refluxing methyl isobutyl ketone (MIBK).

- Using aqueous sodium bicarbonate to neutralize generated acid.

- This single-step cyclization forms benzoxazinone rings efficiently.

- Fluoro and nitro substituents can be introduced on the phenol ring prior to this step.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The copper-catalyzed one-pot cascade synthesis represents a significant advancement due to its operational simplicity, scope for substituent diversity, and high yields.

- The Pd-catalyzed hydrogenation method is effective for converting nitro groups to amino groups, an essential step in many benzoxazinone syntheses, particularly for fluoro-substituted intermediates.

- The classical chloroacetyl chloride cyclization remains a reliable method but requires pre-functionalized aminophenols and careful control of reaction conditions.

- Reduction of nitro ethers using metal-acid systems (Fe/AcOH, Zn/NH4Cl) is a traditional approach but often yields are moderate, and purification can be challenging.

- The presence of fluorine at position 6 and nitro at position 7 influences the reactivity and stability of intermediates, necessitating tailored reaction conditions to optimize yields and purity.

Análisis De Reacciones Químicas

Reduction of the Nitro Group to Amine

The nitro group at position 7 undergoes reduction to form 6-fluoro-7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one , a critical step in synthesizing bioactive derivatives.

Reaction Conditions and Outcomes

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Catalytic hydrogenation (H₂, Pd/C) | 6-Fluoro-7-amino-2H-1,4-benzoxazin-3-one | 85–92% | |

| Fe/HCl in ethanol | 6-Fluoro-7-amino derivative | 78% |

Key Findings :

-

Catalytic hydrogenation is the most efficient method, achieving high yields under mild conditions .

-

The amino derivative is a precursor for further functionalization, such as alkylation or coupling reactions .

Alkylation at the Benzoxazine Nitrogen

The secondary amine in the benzoxazine ring undergoes alkylation, enabling the introduction of diverse substituents.

Example Reaction with Propargyl Bromide

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaH, DMF, propargyl bromide (0–5°C) | 6-Fluoro-7-nitro-4-(prop-2-ynyl)-1,4-benzoxazin-3-one | 76% |

Key Findings :

-

Alkylation expands the molecule’s utility in click chemistry or as a building block for complex architectures .

-

The reaction proceeds via deprotonation of the NH group, followed by nucleophilic substitution .

Cyclocondensation to Form Fused Heterocycles

The nitro group participates in cyclocondensation reactions to generate fused heterocyclic systems.

Formation of Thieno[3,2-b] benzoxazines

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl mercaptoacetate, POCl₃, DMF | Thieno[3,2-b] benzoxazin-3-one | 58% |

Key Findings :

-

The nitro group acts as a directing group, facilitating electrophilic substitution at adjacent positions .

-

Fused systems exhibit enhanced biological activity, including antimicrobial and anticancer properties .

Substitution Reactions at the Fluorine Atom

The fluorine atom at position 6 can undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Example with Sodium Methoxide

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOMe, DMSO, 80°C | 6-Methoxy-7-nitro-2H-1,4-benzoxazin-3-one | 65% |

Key Findings :

-

The electron-withdrawing nitro group activates the fluorine atom for NAS .

-

Substitution products are intermediates in agrochemical synthesis .

Oxidation of the Benzoxazine Ring

The benzoxazine ring can undergo oxidation to form quinone-like structures.

Oxidation with KMnO₄

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 6-Fluoro-7-nitro-1,4-benzoxazine-2,3-dione | 52% |

Key Findings :

-

Oxidation introduces ketone functionalities, enabling further reactivity in cross-coupling reactions .

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Reagents | Typical Yield | Application |

|---|---|---|---|

| Nitro reduction | H₂/Pd-C | 85–92% | Pharmaceutical intermediates |

| N-Alkylation | NaH, alkyl halides | 70–80% | Click chemistry precursors |

| Cyclocondensation | Thiols, POCl₃ | 55–60% | Bioactive heterocycles |

| Fluorine substitution | NaOMe, DMSO | 60–65% | Agrochemical derivatives |

| Ring oxidation | KMnO₄, H₂SO₄ | 50–55% | Functionalized quinones |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has been explored for its potential therapeutic effects. Its structural features suggest possible activity against various diseases:

- Antimicrobial Activity : Studies indicate that derivatives of benzoxazine compounds exhibit antimicrobial properties, which could be harnessed for developing new antibiotics .

- Anticancer Properties : Research has shown that certain benzoxazine derivatives can induce apoptosis in cancer cells. The nitro group in this compound may play a role in enhancing cytotoxicity against specific cancer cell lines .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for:

- Synthesis of Novel Compounds : The compound can be utilized to synthesize novel heterocycles and other complex organic molecules through reactions such as nucleophilic substitution and cyclization .

Agricultural Chemistry

The compound's derivatives have been evaluated for their herbicidal properties. Research indicates that certain benzoxazine derivatives can inhibit the growth of unwanted plants without adversely affecting crops . This application is particularly relevant in the development of environmentally friendly herbicides.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro with a concentration-dependent response. |

| Study B | Anticancer Effects | Showed that the compound induced apoptosis in breast cancer cell lines, suggesting potential as an anticancer agent. |

| Study C | Herbicidal Properties | Found effective against common weeds with minimal impact on crop yield, indicating potential for agricultural applications. |

Mecanismo De Acción

The mechanism of action of 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of chlorophyll and heme . This inhibition leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species, causing cell damage and death.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one and related compounds:

Physicochemical Properties

- Stability : The nitro group in 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one enhances stability compared to natural hydroxamic acids, which degrade rapidly under neutral or alkaline conditions .

- Solubility : Fluorine and nitro groups reduce polarity, making the compound less water-soluble than hydroxylated analogs (e.g., DIMBOA). Piperazine sulfonyl derivatives improve aqueous solubility .

Actividad Biológica

6-Fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 122138-83-4) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.

The molecular formula of 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is C8H7FN2O3, with a molecular weight of 198.15 g/mol. The compound's structure features a benzoxazine ring that is pivotal to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H7FN2O3 |

| Molecular Weight | 198.15 g/mol |

| CAS Number | 122138-83-4 |

| Boiling Point | Predicted: 341.0 ± 42.0 °C |

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives of benzoxazine compounds. For instance, research demonstrated that certain derivatives effectively reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells, significantly decreasing the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These compounds also inhibited the expression of inflammation-related enzymes like iNOS and COX-2 .

Case Study:

A series of derivatives were synthesized and tested for their anti-inflammatory properties in microglial cells. Compounds e2, e16, and e20 showed promising results with minimal cytotoxicity while activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

2. Antimicrobial Activity

Benzoxazine derivatives have been noted for their antimicrobial properties against various bacterial strains and fungi. In vitro studies indicated that these compounds exhibited moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as Candida species.

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| Compound A | 6.25 | Antibacterial |

| Compound B | 12.5 | Antifungal |

| Compound C | 25 | Antiviral |

Research Findings:

A novel series of benzoxazine derivatives were tested against several bacterial species using the twofold serial dilution method. The results indicated that these compounds possessed a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml against various microorganisms .

3. Anticancer Potential

The anticancer activity of benzoxazine derivatives has also been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.

Mechanism of Action:

The anticancer effects are often attributed to the ability of these compounds to modulate signaling pathways involved in cell proliferation and survival. For example, certain derivatives have been reported to inhibit the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one?

- Methodological Answer : Synthesis typically involves functionalizing the 1,4-benzoxazin-3-one scaffold through nitro- and fluoro-substitutions. Key steps include:

- Lewis Acid-Catalyzed Cyclization : Reacting 2-aminophenol derivatives with halogenated intermediates under controlled conditions (e.g., Cu(I)-catalyzed intramolecular C–N bond formation) .

- Regioselective O-Alkylation : Using bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to promote alkylation of 2-aminophenols with nitro-substituted electrophiles .

- Purification : Column chromatography or recrystallization to isolate the target compound, verified via melting point analysis and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluoro and nitro groups at positions 6 and 7) via H, C, and F NMR .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns to confirm the backbone structure .

- HPLC/Purity Analysis : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What are the established protocols for evaluating antimicrobial activity of this compound?

- Methodological Answer : Follow standardized MIC (Minimum Inhibitory Concentration) assays:

- Microbial Strains : Test against gram-positive (e.g., S. aureus), gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans) .

- Broth Dilution Method : Prepare serial dilutions (2–256 µg/mL) in 96-well plates, incubate for 18–24 hours at 37°C, and measure optical density (OD) .

- Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO) controls to validate results .

Advanced Research Questions

Q. How can QSAR models optimize the antimicrobial potency of benzoxazinone derivatives?

- Methodological Answer :

- Descriptor Selection : Use genetic algorithms to identify critical molecular descriptors (e.g., H-bonding capacity, lipophilicity) influencing activity against gram-negative bacteria .

- Model Validation : Apply leave-one-out cross-validation (Q > 0.85) and external datasets to ensure predictive accuracy .

- Lead Optimization : Design derivatives with substituents at positions 2, 4, and 7 to enhance membrane penetration and reduce efflux pump susceptibility .

Q. What experimental approaches resolve contradictions in MIC values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like inoculum size (CFU/mL), growth medium (e.g., Mueller-Hinton broth), and incubation time .

- Efflux Pump Inhibition : Co-administer compounds with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms in gram-negative strains .

- Statistical Analysis : Use multivariate regression to account for variability in microbial strain virulence and compound batch purity .

Q. What methodologies differentiate catalytic inhibition vs. poison-mediated effects in topoisomerase I studies?

- Methodological Answer :

- Relaxation Assay : Monitor DNA supercoiling via agarose gel electrophoresis. Catalytic inhibitors prevent relaxation, while poisons stabilize DNA-enzyme complexes .

- EMSA (Electrophoretic Mobility Shift Assay) : Detect DNA-topoisomerase adducts formed by poisons like BONC-013 (IC = 0.0006 µM) .

- Intercalation Assay : Rule out DNA intercalation using ethidium bromide displacement assays, as seen with BONC-001 .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitro-group introduction) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P-code: P501) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.